1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
説明
This compound belongs to the imidazo[4,5-b]quinoxaline family, characterized by a bicyclic heteroaromatic core. Key structural features include:
- Cyclopentyl substituent at position 3: Provides steric bulk and lipophilicity, likely influencing membrane permeability and metabolic stability.
特性
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-cyclopentyl-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c21-14-6-5-9-16(12-14)28(26,27)25-13-24(15-7-1-2-8-15)19-20(25)23-18-11-4-3-10-17(18)22-19/h3-6,9-12,15H,1-2,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHALBWJSSAIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Quinoxaline derivatives have been reported to interact with a variety of targets, receptors, or microorganisms.
Mode of Action
Quinoxaline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways.
生物活性
1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial and enzyme inhibitory effects, based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl sulfonyl group and a cyclopentyl moiety linked to an imidazoquinoxaline framework. Its molecular formula is C15H16ClN3O2S. The presence of the sulfonamide group is significant for its biological activity, often associated with various therapeutic effects.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to 1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exhibit considerable antibacterial properties. For instance, research has shown that derivatives with similar structures displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis while showing weaker activity against other bacterial strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 5.2 |
| Compound B | Bacillus subtilis | 18 | 4.8 |
| Compound C | Escherichia coli | 10 | 12.0 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurological functions and metabolic processes.
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline | AChE | 6.5 |
| Compound D | Urease | 2.14 |
| Compound E | AChE | 8.0 |
Studies indicate that the compound exhibits strong inhibition against urease with an IC50 value significantly lower than that of standard inhibitors like thiourea (IC50 = 21.25 µM) . This suggests its potential as a therapeutic agent in conditions where urease activity is detrimental, such as in certain infections and kidney stones.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and bacterial targets. Molecular docking studies have suggested that the sulfonamide group enhances binding affinity to target proteins involved in bacterial metabolism and enzyme catalysis .
Case Studies
In one study focusing on the pharmacological evaluation of related compounds, it was found that those possessing the sulfonamide moiety demonstrated significant antibacterial and enzyme inhibitory activities. The research highlighted the importance of structural modifications in enhancing biological efficacy.
類似化合物との比較
Structural Variations and Substituent Effects
The following table summarizes key differences between the target compound and similar derivatives:
Key Differences in Pharmacological and Physicochemical Properties
Chlorophenyl Position (3- vs. 4-):
- The 3-chlorophenyl group in the target compound may induce different steric and electronic effects compared to the 4-chlorophenyl analogs. For example, para-substitution (4-Cl) in could enhance planarity and π-stacking interactions, while meta-substitution (3-Cl) may disrupt symmetry in receptor binding .
Substituents at Position 3: Cyclopentyl vs. Isopropoxypropyl: The cyclopentyl group (target compound) offers higher rigidity and lipophilicity (LogP ~4–5 estimated) compared to the flexible, ether-containing isopropoxypropyl group in , which may improve metabolic stability but reduce aqueous solubility.
Sulfonyl Group Variations: Methylphenylsulfonyl () reduces electron-withdrawing effects compared to chlorophenylsulfonyl, possibly decreasing hydrogen-bond acceptor capacity (TPSA ~74.8 in vs. lower in non-chlorinated analogs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
